molecular formula C24H20Cl2OSi2 B1582986 1,3-Dichlorotetraphenyldisiloxane CAS No. 7756-87-8

1,3-Dichlorotetraphenyldisiloxane

Cat. No.: B1582986
CAS No.: 7756-87-8
M. Wt: 451.5 g/mol
InChI Key: YQULWRCMYAXEAV-UHFFFAOYSA-N
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Description

1,3-Dichlorotetraphenyldisiloxane is an organosilicon compound characterized by the presence of two silicon atoms bonded to phenyl groups and chlorine atoms

Preparation Methods

1,3-Dichlorotetraphenyldisiloxane can be synthesized through several methods. One common synthetic route involves the reaction of dichlorodiphenylsilane with phenylmagnesium bromide, followed by hydrolysis. The reaction conditions typically require an inert atmosphere and controlled temperature to ensure the desired product is obtained with high purity. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness.

Chemical Reactions Analysis

1,3-Dichlorotetraphenyldisiloxane undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles, such as alkoxides or amines, under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation to form silanols or reduction to form silanes, depending on the reagents and conditions used.

    Coupling Reactions: It can participate in coupling reactions to form larger organosilicon compounds, often using catalysts such as palladium or platinum.

Common reagents used in these reactions include Grignard reagents, organolithium compounds, and transition metal catalysts. The major products formed depend on the specific reaction and conditions but can include various substituted siloxanes and silanes.

Scientific Research Applications

1,3-Dichlorotetraphenyldisiloxane has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds and polymers.

    Biology: The compound can be used in the modification of biomolecules for research purposes.

    Industry: It is used in the production of specialty coatings, adhesives, and sealants due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1,3-Dichlorotetraphenyldisiloxane involves its ability to form stable bonds with various nucleophiles and its reactivity towards oxidation and reduction. The molecular targets and pathways involved depend on the specific application and the chemical environment in which the compound is used.

Comparison with Similar Compounds

1,3-Dichlorotetraphenyldisiloxane can be compared with other similar compounds, such as:

    1,3-Dichloro-1,1,3,3-tetramethyldisiloxane: This compound has methyl groups instead of phenyl groups, leading to different reactivity and applications.

    1,3-Dichloro-1,1,3,3-tetraisopropyldisiloxane: The presence of isopropyl groups affects its steric properties and reactivity.

    1,3-Dichloro-1,1,3,3-tetraorganyldisiloxanes: These compounds have various organic groups attached to the silicon atoms, leading to a wide range of chemical behaviors and applications.

The uniqueness of this compound lies in its phenyl groups, which provide stability and specific reactivity patterns that are valuable in certain chemical syntheses and industrial applications.

Properties

IUPAC Name

chloro-[chloro(diphenyl)silyl]oxy-diphenylsilane
Source PubChem
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InChI

InChI=1S/C24H20Cl2OSi2/c25-28(21-13-5-1-6-14-21,22-15-7-2-8-16-22)27-29(26,23-17-9-3-10-18-23)24-19-11-4-12-20-24/h1-20H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQULWRCMYAXEAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)[Si](C2=CC=CC=C2)(O[Si](C3=CC=CC=C3)(C4=CC=CC=C4)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C24H20Cl2OSi2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID6064791
Record name Disiloxane, 1,3-dichloro-1,1,3,3-tetraphenyl-
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Molecular Weight

451.5 g/mol
Source PubChem
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Physical Description

White solid with an acrid odor; mp = 36-38 deg C; [Gelest MSDS]
Record name 1,3-Dichlorotetraphenyldisiloxane
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CAS No.

7756-87-8
Record name 1,3-Dichloro-1,1,3,3-tetraphenyldisiloxane
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Record name Disiloxane, 1,3-dichloro-1,1,3,3-tetraphenyl-
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Record name Disiloxane, 1,3-dichloro-1,1,3,3-tetraphenyl-
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Record name Disiloxane, 1,3-dichloro-1,1,3,3-tetraphenyl-
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Record name 1,3-dichloro-1,1,3,3-tetraphenyldisiloxane
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